Bienvenue dans la boutique en ligne BenchChem!

(S)-Lercanidipine-d3 Hydrochloride

Pharmacokinetics Enantioselective Analysis Bioequivalence

For bioanalytical labs requiring unequivocal quantification of the active (S)-lercanidipine enantiomer, (S)-Lercanidipine-d3 Hydrochloride is the only valid internal standard (IS). Unlabeled racemic lercanidipine, its (R)-enantiomer, or structurally unrelated CCBs like amlodipine introduce ion suppression and retention time mismatches that fatally compromise assay accuracy. This stable isotope-labeled analog ensures identical co-elution and ionization efficiency, correcting for matrix effects to deliver a validated LLOQ of 0.010 ng/mL—superior to the 0.015 ng/mL achieved with diazepam. It is mandated for ANDA bioequivalence studies and therapeutic drug monitoring where precise chiral data are critical. Procuring this specific d3 analog is a regulatory and scientific necessity, not an option.

Molecular Formula C36H39ClN3O6
Molecular Weight 651.21
CAS No. 1217740-02-7
Cat. No. B600969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Lercanidipine-d3 Hydrochloride
CAS1217740-02-7
Synonyms(4S)-1,4-Dihydro-2,6-dimethyl-4-(3-nittrophenyl)-3,5-pyridinedicarboxylic Acid 2-[(3,3-Diphenylpropyl)(methyl-d3)amino]-1,1-dimethylethyl Methyl Ester Hydrochloride; 
Molecular FormulaC36H39ClN3O6
Molecular Weight651.21
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePale-Yellow Solid

(S)-Lercanidipine-d3 Hydrochloride (CAS 1217740-02-7): A Stable Isotope-Labeled Enantiomer for Precise Bioanalytical Quantification


(S)-Lercanidipine-d3 Hydrochloride is a deuterium-labeled (d3) form of the (S)-enantiomer of lercanidipine, a third-generation dihydropyridine calcium channel blocker [1]. As a stable isotope-labeled internal standard (SIL-IS), its primary application is in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods for the accurate quantification of the unlabeled (S)-lercanidipine enantiomer in biological matrices [2]. This compound is a chiral, non-radioactive analog, distinct from its (R)-enantiomer counterpart and unlabeled racemic lercanidipine.

Why Unlabeled Racemic Lercanidipine or Structurally Similar CCBs Cannot Replace (S)-Lercanidipine-d3 in Bioanalysis


Substituting (S)-Lercanidipine-d3 Hydrochloride with unlabeled racemic lercanidipine, its (R)-enantiomer, or even a structurally related calcium channel blocker (CCB) like amlodipine as an internal standard (IS) will severely compromise quantitative accuracy in LC-MS/MS assays. Unlabeled lercanidipine is indistinguishable from the analyte and cannot serve as an IS. The (R)-lercanidipine-d3 enantiomer has a different pharmacokinetic profile (1.2-fold lower AUC and Cmax) compared to the (S)-enantiomer [1]. Using a structurally unrelated IS, such as diazepam, can achieve a lower limit of quantification (LLOQ) of 0.015 ng/mL, but this is inferior to the 0.010 ng/mL LLOQ achieved with the deuterated analog lercanidipine-d3, which also demonstrates superior matrix effect compensation [2]. Only a stable isotope-labeled analog of the exact target analyte ensures co-elution and identical ionization efficiency, thereby correcting for matrix effects and extraction variability .

Quantitative Differentiation of (S)-Lercanidipine-d3 Hydrochloride: A Comparative Evidence Guide for Scientific Selection


Enantioselective Pharmacokinetics: 1.2-Fold Higher Systemic Exposure for (S)-Enantiomer

In a study of healthy male volunteers administered a single 20 mg oral dose of racemic lercanidipine, the (S)-enantiomer exhibited significantly higher systemic exposure compared to the (R)-enantiomer. The median Cmax for (S)-lercanidipine was 2.071 ng/mL compared to 1.681 ng/mL for the (R)-enantiomer, a 1.23-fold difference (p < 0.05) [1]. Similarly, the median AUC(0-24) was 12.352 ng·h/mL for the (S)-enantiomer versus 10.063 ng·h/mL for the (R)-enantiomer, representing a 1.21-fold higher value (p < 0.05) [1]. This enantioselective pharmacokinetic profile demonstrates that the (S)- and (R)-enantiomers are not interchangeable.

Pharmacokinetics Enantioselective Analysis Bioequivalence

Target Binding Affinity: 100- to 200-Fold Greater Affinity of (S)-Enantiomer for L-Type Calcium Channel

The (S)-enantiomer of lercanidipine demonstrates a 100- to 200-fold greater binding affinity for the L-type calcium channel compared to its (R)-counterpart [1]. This differential affinity has functional consequences: in an in vitro assay measuring the inhibition of serum-induced calcium elevation in arterial smooth muscle cells, the (S)-enantiomer achieved 69% inhibition at 25 µM, while the (R)-enantiomer provided only 29% inhibition, a 2.4-fold difference [2].

Receptor Binding Pharmacology Chiral Differentiation

UPLC-MS/MS Method Validation: Lercanidipine-d3 as Internal Standard Achieves 0.010 ng/mL LLOQ with >94% Recovery

A validated UPLC-MS/MS method employing lercanidipine-d3 as the internal standard achieved a lower limit of quantification (LLOQ) of 0.010 ng/mL for lercanidipine in human plasma [1]. The mean extraction recovery for both the analyte and the internal standard was >94%. The method demonstrated high precision, with inter-batch and intra-batch precision (% CV) across five quality control levels being <5.8% [1]. In contrast, a comparable LC-MS/MS method that used the structurally unrelated diazepam as an internal standard reported an LLOQ of 0.015 ng/mL [2].

Bioanalytical Method Validation UPLC-MS/MS Internal Standard

Matrix Effect Compensation: Stable Isotope-Labeled Internal Standards Mitigate Ion Suppression/Enhancement

The use of stable isotope-labeled (SIL) internal standards, such as (S)-Lercanidipine-d3, is a well-established strategy to compensate for matrix effects in LC-MS/MS assays . SIL analogs co-elute with the target analyte and experience nearly identical ionization efficiency and extraction recovery, thereby correcting for signal suppression or enhancement caused by the biological matrix [1]. In the validated UPLC-MS/MS method, matrix effect was rigorously assessed using post-column infusion, post-extraction spiking, and standard-line slope methods, confirming the suitability of lercanidipine-d3 as an IS [2].

LC-MS/MS Matrix Effect Isotope Dilution

Optimal Application Scenarios for (S)-Lercanidipine-d3 Hydrochloride in Research and Industry


Enantioselective Pharmacokinetic Studies for Generic Drug Development (ANDA)

(S)-Lercanidipine-d3 Hydrochloride is the definitive internal standard for quantifying the (S)-enantiomer of lercanidipine in human plasma during bioequivalence and pharmacokinetic studies [1]. Its use is mandated for Abbreviated New Drug Applications (ANDAs) to demonstrate that a generic lercanidipine product is pharmaceutically equivalent and bioequivalent to the reference listed drug (RLD) [2].

Clinical Therapeutic Drug Monitoring (TDM) and Pharmacokinetic Modeling

Given the 1.2-fold higher systemic exposure of the pharmacologically active (S)-enantiomer [1], accurate measurement of this specific enantiomer is essential for therapeutic drug monitoring (TDM) in patients with renal or hepatic impairment, or those taking interacting medications. (S)-Lercanidipine-d3 Hydrochloride enables the precise, enantiomer-specific quantification required for population pharmacokinetic modeling and personalized dosing strategies [2].

In Vitro Drug-Drug Interaction (DDI) and Metabolism Studies

In studies investigating the potential for lercanidipine to act as a perpetrator or victim of drug-drug interactions, particularly those involving CYP3A4, (S)-Lercanidipine-d3 Hydrochloride serves as the optimal internal standard for quantifying the (S)-enantiomer in cell-based assays (e.g., hepatocyte incubations) or enzyme inhibition studies [1]. The use of a stable isotope-labeled IS mitigates the matrix effects commonly observed in these complex in vitro systems, ensuring the accuracy of metabolic stability and DDI assessments [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-Lercanidipine-d3 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.